AlPcS4

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

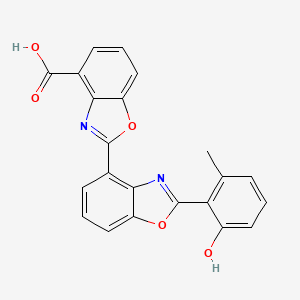

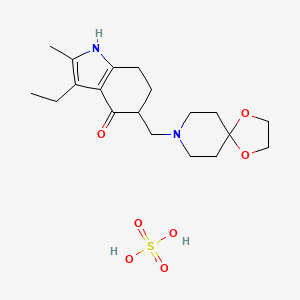

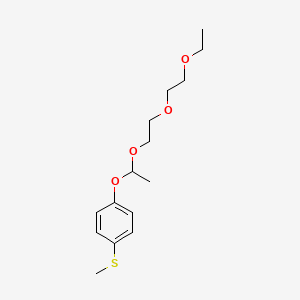

AlPcS4 , also known as aluminum phthalocyanine tetrasulfonate Chloroaluminum tetrasulfophthalocyanine; or AlS4Pc, AlPcS4(a), is a potent photosensitizer, and is potentially useful in cancer sonodynamic therapy and cancer photodynamic therapy. Aluminum phthalocyanine disulfonate is a mixture of regional isomers, in which sulfonate group can be in 3- or 4- position in phenyl ring. Aluminum phthalocyanine disulfonate is also a Coloring Agent; Dermatologic Agent; Fluorescent Dye; Indicators and Reagent; Luminescent Agent; Photosensitizing Agent; Radiation-Sensitizing Agent.

Aplicaciones Científicas De Investigación

1. Photodynamic Therapy (PDT) Applications

Al(III) phthalocyanine chloride tetrasulfonic acid (AlPcS4) is extensively researched for its applications in photodynamic therapy (PDT). It's recognized for its deep tissue penetration, high quantum yields, good photostability, and low photobleaching, making it a promising agent for cancer treatment. Various studies have explored its use in gastric cancer therapy, with different drug carriers like gold nanorods and cationic liposomes enhancing its PDT effect on gastric cancer cells (Xin et al., 2018). Additionally, transferrin-conjugated liposome targeting of AlPcS4 to rat bladder carcinoma cells has shown effective tumor-selective accumulation, suggesting its potential for photodynamic therapy of superficial bladder tumors (Derycke et al., 2004).

2. Enhancing Photodynamic Therapy Efficiency

Research has shown that incorporating AlPcS4 onto plasmonic Au nanorings significantly enhances its cellular internalization and the generation of reactive oxygen species (ROS), crucial for photodynamic therapy. This method demonstrated substantial efficacy in the treatment of human breast cancer cells (Hu et al., 2015). Another innovative approach involves the use of mesoporous silica-coated gold nanorods, integrating treatments like photothermal therapy, PDT, and chemotherapy. This multifunctional nanocomposite specifically targets hepatoma cells, showing significant potential in oncotherapy (Luo et al., 2016).

3. Interaction with Biological Interfaces

AlPcS4 has been investigated for its interactions at biological interfaces, particularly in cancerous and noncancerous human breast tissues. Studies using spectroscopies like IR, Raman, and UV–vis have provided insights into molecular interactions and primary events at these interfaces, highlighting differences in photochemical dynamics between biological tissues and aqueous solutions (Abramczyk et al., 2013).

4. Targeting Cancer Cells

Efforts to enhance the photodynamic activity of AlPcS4 include its specific delivery to tumor cells, like HeLa cells, which overexpress the transferrin receptor. Transferrin conjugated PEG-liposomes containing AlPcS4 showed significantly higher photocytotoxicity compared to free AlPcS4, demonstrating a potent approach for targeting cancer cells (Gijsens et al., 2002).

5. Interaction with Human Serum Albumin

The interaction of AlPcS4 with human serum albumin (HSA) has been explored, showing high-binding affinity and the identification of two binding sites. This interaction, predominantly electrostatic, indicates that HSA could be a major endogenous carrier of AlPcS4 (Filyasova et al., 2001).

6. Subcellular Localization in Cancer Cells

Studies on metastatic human melanoma (HT-144) cells have contributed to understanding the subcellular localization of AlPcS4, suggesting its potential as a sensitizer for melanoma skin cancer treatments (Ndhundhuma et al., 2011).

Propiedades

Número CAS |

144082-45-1 |

|---|---|

Fórmula molecular |

C32H16AlClN8O12S4 |

Peso molecular |

895.1955 |

Nombre IUPAC |

Aluminate(4-), chloro[29H,31H-phthalocyanine-2,9,17,24-tetrasulfonato(6-)-N29,N30,N31,N32]-, (SP-5-13)- |

InChI |

InChI=1S/C32H16N8O12S4.Al.ClH/c41-53(42,43)13-1-5-17-21(9-13)29-35-25(17)33-26-18-6-2-14(54(44,45)46)10-22(18)31(36-26)40-32-24-12-16(56(50,51)52)4-8-20(24)28(38-32)34-27-19-7-3-15(55(47,48)49)11-23(19)30(37-27)39-29;;/h1-12H,(H4-2,33,34,35,36,37,38,39,40,41,42,43,44,45,46,47,48,49,50,51,52);;1H/q-2;+3;/p-1 |

Clave InChI |

ZFWXERRHYQLDNT-UHFFFAOYSA-M |

SMILES |

Cl[Al]123N4C5=NC6=[N]1C(C7=C6C=C(C=C7)S(=O)(O)=O)=NC8=C9C=CC(S(=O)(O)=O)=CC9=C(N38)N=C(C%10=C%11C=CC(S(=O)(O)=O)=C%10)[N]2=C%11N=C4C%12=C5C=C(S(=O)(O)=O)C=C%12 |

Apariencia |

Solid powder |

Pureza |

>90% (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

AlPcS4 or AlS4Pc, or AlPcS4(a); Chloroaluminum tetrasulfophthalocyanine; Aluminum phthalocyanine tetrasulfonate tetrasodium; Al(III) Phthalocyanine Chloride Tetrasulfonic tetrasodium; MFCD#: MFCD00672294. |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

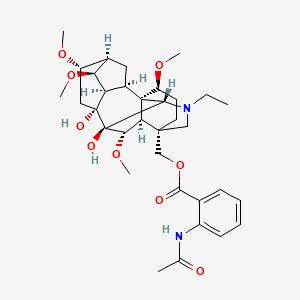

![[(1S,2R,3R,4S,5R,6S,8R,9S,10S,13S,16S,17R,18S)-4-benzoyloxy-11-ethyl-8,9-dihydroxy-6,16,18-trimethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl]methyl 2-(3-methyl-2,5-dioxopyrrolidin-1-yl)benzoate](/img/structure/B605254.png)